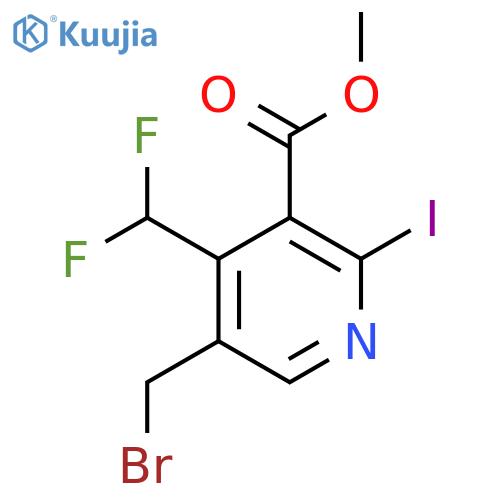

Cas no 1807141-27-0 (Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate)

1807141-27-0 structure

商品名:Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate

CAS番号:1807141-27-0

MF:C9H7BrF2INO2

メガワット:405.962661027908

CID:4804347

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate

-

- インチ: 1S/C9H7BrF2INO2/c1-16-9(15)6-5(7(11)12)4(2-10)3-14-8(6)13/h3,7H,2H2,1H3

- InChIKey: XUNJWHKNYQPVIH-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(=O)OC)C(C(F)F)=C(C=N1)CBr

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 258

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.6

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029022123-250mg |

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate |

1807141-27-0 | 95% | 250mg |

$950.60 | 2022-03-31 | |

| Alichem | A029022123-500mg |

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate |

1807141-27-0 | 95% | 500mg |

$1,600.75 | 2022-03-31 | |

| Alichem | A029022123-1g |

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate |

1807141-27-0 | 95% | 1g |

$2,895.00 | 2022-03-31 |

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

1807141-27-0 (Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量